Suramin

Descripción general

Descripción

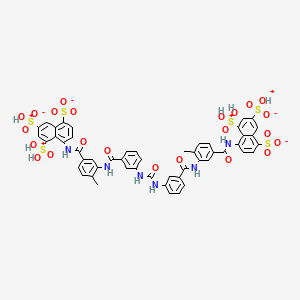

Suramin es un compuesto de naftilurea polisulfonado que se sintetizó por primera vez a principios del siglo XX por la empresa alemana Bayer. A lo largo de los años, se ha descubierto que la suramina tiene una amplia gama de aplicaciones, incluidas actividades antivirales, anticancerígenas y antiparasitarias .

Métodos De Preparación

La suramina se sintetiza a través de una serie de reacciones químicas que involucran derivados del naftaleno. Un método común implica el uso de ácido 8-[3-amino-1-fenileno fosfinilidimino- (4-metil-3; 1-fenileno)] fosfinilidimino-1,3,5-naftaleno trisulfónico trisódico como material de partida. Este compuesto se disuelve en dimetilformamida (DMF) y se hace reaccionar con fosfinilidimino diimidazol en diclorometano a temperatura ambiente durante dos horas. El producto resultante se purifica mediante cromatografía en columna para obtener suramina con alta pureza . Los métodos de producción industrial a menudo implican hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) y reacciones de acilación con 1,1’-carbonildiimidazol para mejorar el rendimiento y la seguridad .

Análisis De Reacciones Químicas

Key Reaction Steps

-

Amide Bond Formation : Aminonaphthalenesulfonic acids react with nitrobenzoyl chlorides in aqueous toluene to form nitrobenzamides.

-

Reduction : Nitro groups in 4 and 5 are reduced to amines (6 and 7 ) using Pd/C or zinc/ammonium formate.

-

Urea Linkage Formation : Aromatic amines (6 and 7 ) react with triphosgene to form symmetrical urea derivatives (14 and 15 ) .

| Reagent | Step | Product |

|---|---|---|

| Nitrobenzoyl chloride | Amide bond formation | Nitrobenzamides (4 , 5 ) |

| Pd/C or Zn/Ammonium formate | Reduction | Aromatic amines (6 , 7 ) |

| Triphosgene | Urea linkage formation | Symmetrical ureas (14 , 15 ) |

Key Chemical Reactions in this compound Derivative Formation

This compound analogs are synthesized by modifying substituents or introducing heterocyclic groups. For example:

-

Heterocyclic this compound Derivatives : Substituting nitrobenzoyl groups with nitrothiophene moieties yields compounds like 21 .

-

Unexpected Isocyanate Formation : Steric hindrance in precursor 11 leads to the formation of isocyanate 16 instead of the desired urea derivative. This suggests that molecular geometry critically influences reaction pathways .

Reaction Mechanism for Isocyanate Formation

Steric hindrance in 11 blocks amidation, diverting the reaction toward isocyanate formation via a proposed mechanism involving triphosgene activation .

Structural Modifications and Reaction Mechanisms

This compound’s derivatives often involve altering sulfonic acid groups or introducing heterocyclic moieties. For example:

-

Mono vs. Trisulfonic Acids : Variations in sulfonic acid moieties (e.g., naphthalene-sulfonic acids) create different analogs like 14 and 15 .

-

Nitrothiophene Substitution : Replacing nitrobenzoyl groups with nitrothiophene moieties in 21 introduces heterocyclic building blocks .

Comparison of this compound Analogs

| Compound | Key Modification | Reaction Outcome |

|---|---|---|

| 14 | Mono-sulfonic naphthalene | Symmetrical urea derivative |

| 15 | Trisulfonic naphthalene | Symmetrical urea derivative |

| 21 | Nitrothiophene heterocycle | Heterocyclic urea derivative |

Structural Basis for Reactions

This compound’s polyanionic nature and symmetrical urea core enable interactions with diverse proteins. For example:

Aplicaciones Científicas De Investigación

Parasitic Infections

Suramin is historically recognized for its role in treating human African trypanosomiasis (HAT) and river blindness (Onchocerciasis). It functions as an anti-trypanosomal agent by inhibiting the proliferation of the parasite.

Case Study: Treatment of HAT

- Study : this compound remains the first-line treatment for the early stage of HAT.

- Findings : A study confirmed that this compound effectively reduces parasitemia and improves patient outcomes in endemic regions, showcasing its long-standing efficacy in public health .

Viral Infections

This compound has demonstrated antiviral properties against several viruses, including Zika, Ebola, and SARS-CoV-2. Its mechanisms involve inhibiting viral entry and replication.

Research Insights

- Ebola Virus : this compound was shown to inhibit host cell invasion by the Ebola virus, offering potential therapeutic avenues during outbreaks .

- SARS-CoV-2 : Recent studies indicated that this compound could reduce viral replication significantly, suggesting its utility in managing COVID-19 .

Cancer Therapy

This compound's ability to interfere with growth factor signaling has led to its investigation in cancer treatment.

Case Study: Cancer Treatment

- Clinical Trials : this compound has been studied in hormone-refractory metastatic prostate cancer. Early-phase trials indicate potential benefits when combined with other therapies .

Neurodevelopmental Disorders

Recent research has explored this compound's application in treating autism spectrum disorder (ASD). The drug's mechanism involves modulating purinergic signaling pathways thought to contribute to ASD symptoms.

Clinical Trials

- This compound Autism Treatment-1 (SAT-1) Trial : This double-blind study assessed low-dose this compound's safety and efficacy in children with ASD. Results indicated improvements in social communication and behavior metrics among treated subjects compared to placebo .

- Parent Reports : Families reported significant behavioral improvements following treatment, emphasizing this compound's potential as a therapeutic option for ASD .

Wound Healing

Recent findings suggest that this compound may play a role in enhancing wound healing processes.

Research Findings

- Oral Mucositis and Diabetic Foot Ulcers : Researchers at the University of Arizona reformulated this compound to target oral mucositis and diabetic foot ulcers, showing promise in accelerating healing compared to traditional treatments .

Summary Table of this compound Applications

Mecanismo De Acción

El mecanismo de acción exacto de la suramina no se comprende completamente, pero se cree que involucra múltiples objetivos moleculares y vías. La suramina inhibe las enzimas involucradas en la oxidación del dinucleótido de adenina y nicotinamida reducido, lo que afecta la respiración celular y la glucólisis en los parásitos . También actúa como un antagonista de los receptores P2 y un agonista de los receptores de rianodina, que juegan papeles en la señalización celular y la homeostasis del calcio . Además, la suramina puede inhibir los receptores de la hormona estimulante del folículo y la protrombina, contribuyendo a sus diversas actividades biológicas .

Comparación Con Compuestos Similares

La suramina es única debido a su estructura polisulfonada y su amplia gama de actividades biológicas. Los compuestos similares incluyen la quinacrina, que también tiene propiedades antivirales y antiparasitarias . Otros compuestos relacionados son los glucosaminoglucanos como la heparina, que comparten similitudes estructurales con la suramina y pueden unirse a múltiples objetivos proteicos . La alta flexibilidad conformacional y la carga negativa de la suramina la hacen particularmente promiscua hacia los sitios cargados positivamente dentro de las proteínas de unión al ácido nucleico .

Conclusión

La suramina es un compuesto versátil con una rica historia y una amplia gama de aplicaciones en medicina e investigación científica. Su estructura química única y sus diversas actividades biológicas la convierten en una herramienta valiosa en la lucha contra las enfermedades parasitarias, las infecciones virales y el cáncer.

Actividad Biológica

Suramin is a polysulfonated naphthylureic compound that exhibits a wide range of biological activities, making it a subject of interest in various therapeutic areas, including cancer treatment, neurological disorders, and metabolic syndromes. Initially developed as an anti-parasitic agent, this compound has shown potential in inhibiting several biological pathways and processes, which can have both therapeutic benefits and adverse effects.

This compound's biological activity is attributed to its ability to interact with various proteins and enzymes:

- Inhibition of Enzymatic Activity : this compound inhibits multiple enzymes involved in DNA and RNA synthesis, including DNA polymerases, RNA polymerases, and telomerase . It also affects phospholipase A2 and protein kinases, which are crucial in cell signaling pathways.

- Receptor Interactions : The compound blocks the binding of growth factors such as FGF1 to its receptor FGFRD2, preventing downstream signaling that leads to cell proliferation . This mechanism underlies its anti-proliferative effects observed in cancer models.

- Neurological Effects : this compound has been associated with neurotoxicity, particularly peripheral neuropathy. A study indicated that 88% of patients receiving higher doses experienced neuropathic symptoms . Monitoring is recommended to mitigate these risks.

Therapeutic Applications

This compound's diverse biological activities have led to its exploration in various therapeutic contexts:

- Cancer Treatment : this compound has demonstrated efficacy in hormone-refractory metastatic prostate cancer. Its ability to inhibit angiogenesis and tumor growth factors makes it a candidate for further investigation in oncology .

- Neurological Disorders : In autism spectrum disorder (ASD), low-dose this compound has shown promise. A phase I/II trial indicated improvements in behavioral scores without significant adverse effects . The drug appears to modulate purinergic signaling pathways disrupted in ASD.

- Chondroprotective Properties : Research suggests that this compound may enhance proteoglycan accumulation in cartilage, indicating potential applications in treating osteoarthritis or cartilage damage .

Case Studies and Clinical Trials

Several clinical studies have explored the safety and efficacy of this compound:

- This compound Autism Treatment-1 (SAT-1) Trial : This small study reported improvements in social interaction and language skills among children with ASD treated with low-dose this compound. The findings suggest that this compound may address underlying metabolic dysfunctions associated with the disorder .

- Peripheral Neuropathy Study : A prospective study highlighted the incidence of dose-dependent peripheral neuropathy among patients receiving this compound for cancer treatment. Neurological evaluations revealed two distinct patterns of neuropathy related to cumulative dosing .

Pharmacokinetics

This compound exhibits a long half-life, averaging around 48 days, which influences its dosing regimen. Following administration, it can be detected in urine for extended periods (over 140 days), suggesting prolonged systemic effects .

Table 1: Summary of Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-life | 48 days |

| Maximum plasma concentration (C_max) | Dose-dependent |

| Urinary excretion (7 days) | <4% |

| Detection period | >140 days |

Propiedades

IUPAC Name |

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAFUQMPZJWCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H40N6O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-46-4 (hexa-hydrochloride salt) | |

| Record name | Suramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046344 | |

| Record name | Suramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suramin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.72e-03 g/L | |

| Record name | Suramin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors. | |

| Record name | Suramin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145-63-1, 129-46-4 | |

| Record name | Suramin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suramin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naganol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SURAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6032D45BEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Suramin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.